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Abstract

This technical guide provides a comprehensive overview of the critical issue of N-Nitroso
Varenicline (NNV), a nitrosamine impurity found in the smoking cessation drug, varenicline.
Nitrosamine impurities are a class of compounds that are considered probable human
carcinogens, and their presence in pharmaceutical products is a significant concern for
regulatory bodies and manufacturers worldwide. This document delves into the formation,
analytical detection, and risk assessment of NNV in the varenicline drug substance. Detailed
experimental protocols for the quantification of NNV are provided, along with a summary of
regulatory limits and quantitative data from various studies. Furthermore, this guide illustrates
the key chemical and biological pathways associated with NNV, including its formation from
varenicline and its mechanism of carcinogenicity through metabolic activation and DNA adduct
formation. The information presented herein is intended to serve as a valuable resource for
researchers, scientists, and drug development professionals working to ensure the safety and
quality of varenicline-containing products.

Introduction to N-Nitroso Varenicline (NNV)

Varenicline is a widely prescribed medication that aids in smoking cessation by acting as a
partial agonist at the o432 nicotinic acetylcholine receptor.[1] In 2021, the pharmaceutical
industry was alerted to the presence of a nitrosamine impurity, N-Nitroso Varenicline (NNV),
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in some varenicline products.[2] This discovery led to voluntary recalls of the drug and
heightened regulatory scrutiny.[2][3]

Nitrosamines are a class of organic compounds characterized by a nitroso group (-N=0)
bonded to an amine. Many nitrosamines are potent carcinogens in animal studies and are
classified as probable human carcinogens by the International Agency for Research on Cancer
(IARC).[4] Their presence in pharmaceuticals is considered a significant safety risk, and
regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have established strict limits on their acceptable daily intake.[5][6]

The emergence of NNV as a drug substance-related impurity has necessitated the
development of sensitive analytical methods for its detection and quantification, as well as a
thorough understanding of its formation and potential health risks.

Formation of N-Nitroso Varenicline

The formation of N-nitrosamines, including NNV, typically involves the reaction of a secondary
or tertiary amine with a nitrosating agent under acidic conditions.[7][8] In the case of
varenicline, the secondary amine present in its molecular structure is susceptible to nitrosation.

Potential sources of nitrosating agents in the manufacturing process of pharmaceuticals
include nitrites and nitrogen oxides. These can be present as impurities in raw materials,
reagents, solvents, or excipients.[9] The acidic conditions required for the reaction can be
present during various stages of chemical synthesis or even during the storage of the drug
product.[7]

Factors that can influence the formation of NNV include:

o Presence of Nitrites: Trace amounts of nitrites in excipients or other materials can act as
nitrosating agents.[10]

e pH: Acidic conditions promote the formation of nitrous acid from nitrites, which is a key
nitrosating agent.

o Temperature: Higher temperatures can accelerate the rate of nitrosation reactions.
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e Manufacturing Process: Specific steps in the synthesis of varenicline may create conditions
favorable for NNV formation.[11]

o Storage Conditions: Improper storage of the drug substance or product could potentially lead
to the formation of NNV over time.[12]

Below is a diagram illustrating the general chemical reaction for the formation of N-Nitroso
Varenicline.
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Diagram 1: Formation of N-Nitroso Varenicline.

Analytical Methodologies for NNV Detection and
Quantification

The detection and quantification of trace levels of NNV in varenicline drug substance and
product require highly sensitive and specific analytical methods. The most commonly employed
techniques are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly using a triple quadrupole (MS/MS) or high-resolution mass spectrometry
(HRMS) detector, is the preferred method for NNV analysis.[13] These methods offer excellent
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sensitivity and selectivity, allowing for the detection of NNV at parts-per-million (ppm) and even
parts-per-billion (ppb) levels.

The general workflow for LC-MS analysis of NNV involves:

o Sample Preparation: Extraction of NNV from the varenicline drug substance or product
matrix.

o Chromatographic Separation: Separation of NNV from varenicline and other components
using a liquid chromatograph.

e Mass Spectrometric Detection: lonization and detection of NNV based on its specific mass-
to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of nitrosamines.[1] However, due to the relatively
high boiling point of NNV, LC-MS is often the more suitable technique.[1]

The following diagram illustrates a typical experimental workflow for the analysis of NNV in a
varenicline drug product.
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Diagram 2: Experimental Workflow for NNV Analysis.
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Quantitative Data and Regulatory Limits

Regulatory agencies have established acceptable intake (Al) limits for NNV to ensure patient
safety. The FDA has set an Al limit of 37 ng/day for NNV.[5] To address potential drug
shortages, the FDA temporarily allowed an interim Al limit of 185 ng/day.

The following table summarizes key quantitative data related to NNV, including regulatory limits
and findings from various analytical studies.
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Parameter Value Reference(s)
Regulatory Limits
FDA Acceptable Intake (Al)
o 37 ng/day [3][5]
Limit
FDA Interim Acceptable Intake
o 185 ng/day
Limit
Analytical Method
Performance
LC-HRMS LOD (FDA Method) 0.2 ppm [13]
LC-HRMS LOQ (FDA Method) 1.0 ppm [13]
LC-APCI-MS/MS LOD 0.22 ppm
LC-APCI-MS/MS LOQ 0.66 ppm
LC-MS/MS LOD (QTRAP
0.02 ng/mL
5500+)
LC-MS/MS LO TRAP
Q@ 0.10 ng/mL
5500+)
Reported NNV Levels in
Varenicline Products
_ _ 150-470 ng/tablet (155-474
Pfizer (Chantix) 1mg
ppm)
Par Pharmaceuticals 1 mg 3 ng/tablet (3 ppm)
Apotex (APO-Varenicline) 1
27-44 ngltablet (27-44 ppm)
mg
Apotex (APO-Varenicline) 0.5
14-21 ng/tablet (27-42 ppm)
mg
Experimental Protocols
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This section provides detailed experimental protocols for the determination of NNV in
varenicline drug substance and drug product, based on publicly available methods.

LC-ESI-HRMS Method for the Determination of N-
Nitroso-Varenicline (Adapted from FDA)[13]

5.1.1. Reagents and Materials

N-Nitroso Varenicline reference standard

e Varenicline tartrate drug substance or drug product
e Methanol (LC-MS grade)

o Water (LC-MS grade)

e Formic acid (LC-MS grade)

e Analytical balance

e Volumetric flasks

e Centrifuge tubes (15 mL, glass)

» Mechanical shaker

e Centrifuge

e Syringe filters (0.22 uym PVDF)

HPLC vials

5.1.2. Standard Preparation

Stock Standard: Accurately weigh approximately 10 mg of NNV reference standard and
transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
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Working Standards: Prepare a series of working standards by serial dilution of the stock
standard with methanol to cover the desired concentration range (e.g., 1.0 - 200 ppm).

5.1.3. Sample Preparation (Drug Product)

Crush a suitable number of varenicline tablets to obtain a fine powder.

Accurately weigh an amount of powdered tablets equivalent to a target concentration of 0.5
mg/mL of varenicline in a 15 mL centrifuge tube.

Add the appropriate volume of methanol.
Vortex for 1 minute.

Shake on a mechanical shaker for 40 minutes.
Centrifuge at 4500 rpm for 15 minutes.

Filter the supernatant through a 0.22 um PVDF syringe filter into an HPLC vial.

5.1.4. Sample Preparation (Drug Substance)

Accurately weigh approximately 43 mg of varenicline tartrate drug substance into a 50 mL
volumetric flask.

Dilute to volume with methanol.
Mix using a stir bar until fully dissolved.

Filter the solution through a 0.22 um PVDF syringe filter into an HPLC vial.

5.1.5. LC-HRMS Conditions

LC System: Agilent 1290 Infinity Il or equivalent

Column: Waters Acquity UPLC BEH C18, 1.7 um, 2.1 x 100 mm, or equivalent

Mobile Phase A: 0.1% Formic acid in water
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¢ Mobile Phase B: 0.1% Formic acid in methanol

o Gradient: (Typical) Start with a high percentage of Mobile Phase A, ramp up to a high
percentage of Mobile Phase B, hold, and then return to initial conditions.

e Flow Rate: 0.3 mL/min

e Column Temperature: 40 °C

e Injection Volume: 5 uL

e Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent

« lonization Mode: Positive Electrospray lonization (ESI+)

e Scan Mode: Full MS / dd-MS2 (data-dependent MS2) or Targeted SIM
e Monitored lon (m/z): [M+H]+ for NNV

5.1.6. Quantification Quantification is performed by comparing the peak area of the NNV in the
sample to a calibration curve generated from the working standards.

Carcinogenic Mechanism of N-Nitrosamines

The carcinogenic potential of nitrosamines is attributed to their metabolic activation into highly
reactive electrophilic species that can damage DNA.[10] This process is primarily mediated by
cytochrome P450 (CYP) enzymes in the liver and other tissues.

The key steps in the carcinogenic pathway are:

¢ Metabolic Activation: N-nitrosamines undergo a-hydroxylation, a reaction catalyzed by CYP
enzymes (e.g., CYP2E1, CYP2A6).[10] This creates an unstable a-hydroxy nitrosamine.

o Formation of Diazonium lons: The a-hydroxy nitrosamine spontaneously decomposes to
form a highly reactive diazonium ion.

 DNA Adduct Formation: The diazonium ion is a potent alkylating agent that can react with
DNA bases, forming DNA adducts. Common adducts include O®-alkylguanine and N7-
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alkylguanine.

o Mutagenesis and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these
DNA adducts can lead to miscoding during DNA replication, resulting in mutations. The
accumulation of mutations in critical genes (e.g., oncogenes, tumor suppressor genes) can
initiate the process of carcinogenesis.

The following diagram illustrates the signaling pathway of nitrosamine-induced carcinogenicity.
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Diagram 3: Signaling Pathway of Nitrosamine Carcinogenicity.

Risk Assessment and Conclusion

The presence of N-Nitroso Varenicline in varenicline drug substance poses a potential risk to
patients due to the carcinogenic nature of nitrosamines. However, regulatory agencies have
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determined that the health benefits of smoking cessation with varenicline outweigh the potential
cancer risk from NNV at the acceptable intake limit of 37 ng/day.[5]

For pharmaceutical manufacturers, a thorough risk assessment is crucial to identify and
mitigate the sources of NNV formation.[9] This includes:

» Careful selection and testing of raw materials and excipients for nitrite impurities.
o Optimization of the manufacturing process to avoid conditions that favor nitrosation.

e Implementation of robust analytical methods for routine testing of NNV in both the drug
substance and the final drug product.

« Stability studies to monitor for the formation of NNV over the shelf life of the product.

In conclusion, the issue of N-Nitroso Varenicline in varenicline drug substance is a complex
challenge that requires a multi-faceted approach. By understanding the formation pathways,
employing sensitive analytical techniques, and adhering to regulatory guidelines, the
pharmaceutical industry can ensure the continued availability of this important smoking
cessation aid while safeguarding patient health. This technical guide serves as a foundational
resource for professionals engaged in these critical efforts.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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